2,2-Difluoro-2-(5-(trifluoromethyl)pyridin-2-yl)ethanol
Overview
Description
2,2-Difluoro-2-(5-(trifluoromethyl)pyridin-2-yl)ethanol is a compound with a molecular weight of 159.14 . It is characterized by the presence of a fluorine atom and a pyridine in its structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Synthesis Analysis
The synthesis of 2,2-Difluoro-2-(5-(trifluoromethyl)pyridin-2-yl)ethanol and its derivatives is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
Trifluoromethylpyridine (TFMP) contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure .Chemical Reactions Analysis
The researchers explain that the synthesis of 2,2-Difluoro-2-(5-(trifluoromethyl)pyridin-2-yl)ethanol is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2-Difluoro-2-(5-(trifluoromethyl)pyridin-2-yl)ethanol are largely due to the presence of a fluorine atom and a pyridine in its structure . These elements are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Catalysis
This compound can be utilized in catalytic processes due to its potential to act as a ligand or a catalyst modifier. The presence of fluorine atoms can influence the electronic properties of catalytic systems, potentially leading to enhanced reaction rates or selectivity .
Drug Design
The trifluoromethyl group is a common feature in pharmaceuticals, contributing to the bioactivity of drugs. This compound could serve as a precursor or an intermediate in the synthesis of new medicinal agents, particularly those targeting neurological disorders where fluorinated compounds are often beneficial .
Molecular Recognition
In the field of molecular recognition, this compound’s structural features could be exploited to design new receptors or sensors. The fluorine atoms may enhance binding affinity and selectivity towards specific substrates or ions .
Natural Product Synthesis
Fluorinated analogs of natural products often exhibit improved pharmacological properties. As such, 2,2-Difluoro-2-(5-(trifluoromethyl)pyridin-2-yl)ethanol could be used to synthesize fluorinated derivatives of natural compounds, potentially leading to new therapeutic agents .
Agrochemical Industry
The compound’s derivatives can be incorporated into the structure of agrochemicals to improve their efficacy and stability. The trifluoromethyl group, in particular, is known to enhance the biological activity of pesticides and herbicides .
Pharmaceutical Industry
In pharmaceutical manufacturing, this compound could be involved in the synthesis of active pharmaceutical ingredients (APIs). Its fluorinated structure can contribute to the metabolic stability and membrane permeability of the APIs .
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with peripheral sensory trigeminal nerves .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a process of nucleophilic substitution .
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of active agrochemical and pharmaceutical ingredients .
Pharmacokinetics
The compound’s physical properties such as melting point, boiling point, and density can be found in some sources .
Result of Action
Compounds with similar structures have been known to exhibit various pharmacological activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,2-Difluoro-2-(5-(trifluoromethyl)pyridin-2-yl)ethanol. For instance, the compound should be stored under inert atmosphere and at temperatures below -40°C for optimal stability .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,2-difluoro-2-[5-(trifluoromethyl)pyridin-2-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F5NO/c9-7(10,4-15)6-2-1-5(3-14-6)8(11,12)13/h1-3,15H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBMRUZHFVHKEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)C(CO)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoro-2-(5-(trifluoromethyl)pyridin-2-yl)ethanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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